Cas no 866769-80-4 (methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate)

methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- <br>5-Chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid methy l ester
- methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate
- methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- EN300-231241
- methyl5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- CS-0282612
- methyl 5-chloro-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylate
- AKOS003745970
- 866769-80-4
- STK351587
- NCGC00339893-01
- AB01333787-02
-
- MDL: MFCD06196655
- インチ: InChI=1S/C11H12ClN3O2/c1-5-7-8(11(16)17-4)9(12)6(2)13-10(7)15(3)14-5/h1-4H3
- InChIKey: NMAKXERSJIOGMD-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(C)C2=NC(=C(C(=C12)C(=O)OC)Cl)C
計算された属性
- せいみつぶんしりょう: 253.0618043Da
- どういたいしつりょう: 253.0618043Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 57Ų
methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM272056-10g |
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
866769-80-4 | 97% | 10g |
$1117 | 2021-08-18 | |
Chemenu | CM272056-1g |
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
866769-80-4 | 97% | 1g |
$261 | 2023-02-16 | |
Enamine | EN300-231241-0.5g |
methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
866769-80-4 | 95% | 0.5g |
$353.0 | 2024-06-20 | |
Enamine | EN300-231241-0.1g |
methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
866769-80-4 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
Enamine | EN300-231241-1.0g |
methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
866769-80-4 | 95% | 1.0g |
$470.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353282-100mg |
Methyl 5-chloro-1,3,6-trimethyl-1h-pyrazolo[3,4-b]pyridine-4-carboxylate |
866769-80-4 | 97% | 100mg |
¥2851.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353282-50mg |
Methyl 5-chloro-1,3,6-trimethyl-1h-pyrazolo[3,4-b]pyridine-4-carboxylate |
866769-80-4 | 97% | 50mg |
¥1900.00 | 2024-04-27 | |
Enamine | EN300-231241-10.0g |
methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
866769-80-4 | 95% | 10.0g |
$2024.0 | 2024-06-20 | |
Chemenu | CM272056-5g |
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
866769-80-4 | 97% | 5g |
$703 | 2023-02-16 | |
Enamine | EN300-231241-2.5g |
methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
866769-80-4 | 95% | 2.5g |
$923.0 | 2024-06-20 |
methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate 関連文献
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1. Book reviews
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylateに関する追加情報
Methyl 5-Chloro-1,3,6-Trimethyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate (CAS No. 866769-80-4): A Comprehensive Overview
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 866769-80-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrazolo[3,4-b]pyridine core with multiple substituents, including a methyl ester group and a chlorine atom, which contribute to its unique chemical and biological properties.
The methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate molecule is characterized by its high stability and solubility in various organic solvents. These properties make it an attractive candidate for synthetic chemistry and drug development. Recent studies have highlighted its potential as a lead compound for the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
In the context of medicinal chemistry, the methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been extensively studied for its pharmacological activities. One of the key areas of interest is its anti-cancer properties. Research has shown that this compound exhibits potent cytotoxic effects against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.
Furthermore, the methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has also been investigated for its neuroprotective effects. Studies have demonstrated that it can protect neurons from oxidative stress and apoptosis, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce inflammation in the brain contributes to its neuroprotective properties.
The synthesis of methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves several steps and requires precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the condensation of a suitable pyrazole derivative with a substituted pyridine carboxylic acid followed by esterification with methanol. The resulting product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
In addition to its potential therapeutic applications, methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has also been studied for its use as a building block in the synthesis of more complex molecules. Its versatile reactivity and functional groups make it an excellent starting material for the development of new compounds with diverse biological activities. Researchers have utilized this compound as a scaffold to introduce various substituents and functional groups to explore its structure-activity relationships (SAR) and optimize its pharmacological properties.
Recent advancements in computational chemistry have further enhanced our understanding of the molecular structure and biological activity of methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the conformational flexibility and electronic properties of this compound. These studies have helped identify key structural features that contribute to its biological activity and have guided the design of more potent analogs.
Clinical trials involving methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate are currently underway to evaluate its safety and efficacy in humans. Preliminary results from phase I trials have shown promising outcomes in terms of tolerability and pharmacokinetic profiles. Further clinical studies are needed to fully assess its therapeutic potential and determine optimal dosing regimens.
In conclusion, methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 866769-80-4) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research efforts aim to further elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications.
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